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Compound of Interest

Compound Name: 7,7-dimethyloctan-1-ol

Cat. No.: B8151692

Get Quote

Executive Summary & Molecular Logic
7,7-dimethyloctan-1-ol (CAS: 66719-35-5) is a primary alcohol characterized by a terminal

neo-structured tail. Unlike its widely used isomer 3,7-dimethyloctan-1-ol (Tetrahydrogeraniol),

which possesses an isopropyl tail, the 7,7-isomer features a tert-butyl moiety at the chain

terminus.

This structural difference—a quaternary carbon at position 7 versus a tertiary carbon at position

7—creates a distinct spectroscopic signature in the "fingerprint" region, allowing for positive

identification without mass spectrometry.

Structural Comparison
7,7-Dimethyloctan-1-ol:

(Contains a tert-butyl group).

3,7-Dimethyloctan-1-ol:

(Contains an isopropyl group).
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Characteristic FTIR Peaks: 7,7-Dimethyloctan-1-ol
The spectrum of 7,7-dimethyloctan-1-ol is dominated by the primary alcohol functionality and

the specific skeletal vibrations of the tert-butyl group.

Primary Functional Group Regions
Frequency (

)
Assignment Mode Diagnostic Note

3300–3400 O-H Stretching (H-bonded)

Broad, intense band

typical of liquid

alcohols.

2950–2850 C-H
Stretching (

)

Strong alkyl

absorption. The

presence of the tert-

butyl group often

enhances the

shoulder at ~2960

due to methyl density.

1050–1060 C-O Stretching

Characteristic of

primary alcohols (

).

The Diagnostic Fingerprint (Isomer Differentiation)
The critical region for distinguishing the 7,7-isomer is 1400–1100

, where methyl bending and skeletal vibrations occur.
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Frequency (

)
Assignment Mode

Specificity to 7,7-
Isomer

1395 & 1365 (Methyl) Bending (Sym/Asym)

Tert-Butyl Signature:

The tert-butyl group

exhibits a

characteristic "split" or

doublet. The band at

~1395

is distinct from the

~1385

band seen in isopropyl

groups.

1255 & 1200 (Skeleton) Skeletal Vibration

Quaternary Carbon:

Skeletal vibrations

associated with the

group often appear as

weak-to-medium

bands in this region,

absent in linear

chains.

720 Rocking

Indicates a long

methylene chain (

). Present in both 7,7-

isomer and n-decanol.

Comparative Analysis: Performance vs. Alternatives
This section objectively compares the spectral performance of 7,7-dimethyloctan-1-ol against

its two most common confusion points: the linear standard (1-Decanol) and the branched

fragrance standard (3,7-Dimethyloctan-1-ol).

Comparative Data Table
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Feature
7,7-Dimethyloctan-1-

ol (Product)
3,7-Dimethyloctan-1-

ol (Alternative 1)
1-Decanol

(Alternative 2)

Tail Structure
Tert-Butyl (Quaternary

C)
Isopropyl (Tertiary C) Methyl (Primary C)

Methyl Bend (

)
Doublet: 1395 / 1365 Doublet: 1385 / 1365 Singlet: 1380 (approx)

Splitting Nature
Wide split (~30

)

Narrower split (~20

)

No split (or

unresolved)

Skeletal Vib.
Distinct bands

~1250/1200

Weak/Complex

fingerprint

Clean baseline in

1200 region

C-O Stretch ~1055 (Primary) ~1055 (Primary) ~1055 (Primary)

Analytical Insight
Differentiation from 1-Decanol: The linear alcohol (1-Decanol) lacks the gem-dimethyl

splitting at 1360–1400

. If you see a singlet methyl peak, it is the linear chain.

Differentiation from 3,7-Dimethyloctan-1-ol: This is the most difficult separation. The 3,7-

isomer (isopropyl) shows a doublet at 1385/1365. The 7,7-isomer (tert-butyl) shifts the higher

frequency band up to ~1395

and often shows a specific intensity ratio where the 1365 band is very sharp.

Experimental Protocol
To ensure reproducible spectral data for identification, follow this self-validating protocol.

Method: Liquid Film (Neat) or ATR (Attenuated Total Reflectance). Instrument: FTIR

Spectrometer (e.g., PerkinElmer Spectrum Two or Nicolet iS50).

Blank Correction: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a

background scan (air) with 32 scans at 4
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resolution.

Sample Loading: Apply 10–20

of neat 7,7-dimethyloctan-1-ol to the crystal center. Ensure full coverage of the evanescent
wave active area.

Acquisition:

Resolution: 4

(Standard) or 2

(High Res for splitting analysis).

Scans: 32 or 64.

Range: 4000–600

.

Validation Check (Self-Correction):

Check 1: Is the O-H peak (3300) absorbance between 0.5 and 1.0? (If >1.5, use

transmission cell or dilute).

Check 2: Is the doublet at 1360–1400 visible? If merged into a blob, clean crystal and re-

run with higher resolution.

Decision Logic Visualization
The following diagram illustrates the logical workflow for identifying 7,7-dimethyloctan-1-ol
from an unknown aliphatic alcohol sample.
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Unknown Liquid Alcohol Sample

Check 3300 cm-1
(Broad O-H Stretch?)

Analyze 1360-1400 cm-1
(Methyl Bending Region)

Yes

Singlet Peak (~1380)
No Splitting Doublet / Split Peak

ID: n-Decanol
(Linear Chain)

Analyze Splitting Width
& Skeletal Bands

ID: 3,7-Dimethyloctan-1-ol
(Isopropyl Tail: 1385/1365)

Narrow Split
(Isopropyl)

ID: 7,7-Dimethyloctan-1-ol
(Tert-Butyl Tail: 1395/1365)

Wide Split + 1250 Band
(Tert-Butyl)

Click to download full resolution via product page

Caption: Logical workflow for differentiating 7,7-dimethyloctan-1-ol from linear and isopropyl-

branched isomers using FTIR.
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Lotus Gemology.FTIR in Gem Testing (Principles of IR Absorption). (General reference for

FTIR methodology).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Henry's Law Constants [henrys-law.org]
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dimethyloctan-1-ol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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